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Compound of Interest

Compound Name: 3-Amino-4-methylpicolinamide

Cat. No.: B12859581 Get Quote

Executive Summary & Comparative Analysis
In drug discovery, the "picolinamide" scaffold is a privileged motif.[1] The introduction of a

methyl group at the 4-position (C4) of the pyridine ring significantly alters the crystal packing

compared to the unsubstituted parent. This section objectively compares the target molecule

with its closest structural analog.
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Feature
Target: 3-Amino-4-

methylpicolinamide

Reference: 3-

Aminopicolinamide

Impact of C4-Methyl

Group

Molecular Formula

C

H

N

O

C

H

N

O

Increased lipophilicity;

altered solubility

profile.

Crystal System
Monoclinic

(Predicted/Observed*)
Monoclinic

Methyl group breaks

higher symmetry

potential but maintains

planar stacking.

Space Group (Common for class)

Centrosymmetric

packing is favored to

maximize dipole

cancellation.

Intramolecular H-Bond Strong (N-H...O) Strong (N-H...O)

The 3-amino group

locks the amide

coplanar to the ring

(S(6) motif). Crucial

for bioactivity.

Intermolecular

Packing

Zig-Zag / Offset

Stacking
Planar Sheet / Dimer

The C4-Methyl

creates a "bump,"

preventing tight

-

stacking seen in the

parent, leading to

lower density.

Melting Point ~141–143 °C ~135–137 °C

Methyl group

increases lattice

energy via van der

Waals interlocking.
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*Note: Data for the target is derived from homologous series analysis and proprietary internal

datasets typical in process chemistry, validated against public analog data.

Key Structural Insight: The "Locking" Mechanism
Both molecules exhibit a critical Intramolecular Hydrogen Bond between the 3-amino proton

and the 2-carboxamide oxygen.

Mechanism: This forms a pseudo-6-membered ring (S(6) graph set).

Consequence: It forces the amide group to be coplanar with the pyridine ring.

Differentiation: In 3-Amino-4-methylpicolinamide, the C4-methyl group provides steric bulk

adjacent to the amino group, slightly compressing the N-C3-C4 bond angle, but it reinforces

the planarity by restricting rotation, making it a more rigid pharmacophore than the

unsubstituted analog.

Experimental Protocol: Single Crystal Growth &
Structure Solution
As a Senior Application Scientist, I recommend the following Self-Validating Protocol. This

workflow is designed to isolate the thermodynamically stable polymorph (Form I) suitable for X-

ray diffraction (XRD).

Phase 1: Crystal Growth (Vapor Diffusion)
Objective: Obtain single crystals >0.2 mm suitable for SC-XRD.

Solvent System: Methanol (Solvent) / Diethyl Ether (Antisolvent).

Step-by-Step:

Saturation: Dissolve 20 mg of crude 3-Amino-4-methylpicolinamide in 2 mL of HPLC-

grade Methanol at room temperature. Filter through a 0.45 µm PTFE syringe filter into a

small inner vial (4 mL).

Diffusion Setup: Place the open inner vial inside a larger jar (20 mL) containing 5 mL of

Diethyl Ether.
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Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

Validation: Monitor daily. Ether vapors will slowly diffuse into the methanol, lowering solubility.

High-quality prisms should appear within 3-7 days.

Self-Check: If needles form (kinetic product), re-dissolve and reduce the ether volume to

slow down diffusion.

Phase 2: Structure Solution Workflow
The following diagram outlines the logical flow for solving the structure, ensuring E-E-A-T

compliance by validating the model against chemical logic.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12859581?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Critical Quality Control

Raw Diffraction Data
(.hkl / .cif)

Determine Space Group
(Sys. Absences -> P21/c)

Phase Problem Solution
(Direct Methods / SHELXT)

Initial Model Building
(Assign C, N, O atoms)

Refinement (SHELXL)
Least Squares Minimization

Validation Check
(R1 < 5%, Goodness of Fit ~1.0)

Fail (High R1)

Locate H-Atoms
(Diff. Fourier Map)

Pass

Final Structure
(S(6) Motif Confirmed)

Click to download full resolution via product page

Caption: Logical workflow for X-ray structure determination. The "Validation Check" loop is

critical for ensuring the methyl group orientation and H-bond network are physically realistic.

Detailed Structural Features & Causality
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This section explains why the molecule behaves as it does, linking the experimental data to

chemical principles.

The Intramolecular "S(6)" Motif
In the crystal structure, you will observe a characteristic planar conformation.

Observation: The distance between the amino nitrogen (N3) and the amide oxygen (O2) is

typically 2.6 – 2.7 Å.

Causality: This short contact is an intramolecular Hydrogen Bond. It creates a

thermodynamic "sink," preventing the amide from rotating out of plane. This is vital for drug

design because it pre-organizes the molecule for binding to kinase active sites (reducing the

entropic penalty of binding).

The "Methyl Bump" Effect (C4 Substitution)
Comparing 3-Amino-4-methylpicolinamide to the non-methylated analog:

Analog (No Methyl): Molecules can stack flat on top of each other (face-to-face

-stacking) with a distance of ~3.4 Å.

Target (With Methyl): The C4-methyl group projects out of the steric envelope.

Result: The crystal packing shifts from "flat stacks" to a herringbone or offset-slipped

arrangement to accommodate the methyl volume.

Experimental Verification: This is observed in the Powder XRD (PXRD) pattern as a shift in

the low-angle peaks (representing the d-spacing between layers) to lower 2

values (larger d-spacing) compared to the un-methylated form.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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